2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide
Description
2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a pyrrolidinyl substituent on the phenyl ring. The pyrrolidinyl group—a five-membered nitrogen-containing ring—distinguishes it from related compounds with piperidinyl (six-membered) or sulfonamide substituents. This structural feature could influence its pharmacokinetic and pharmacodynamic properties, such as receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)14(17)15-12-5-7-13(8-6-12)16-9-3-4-10-16/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLUOLIRIUFVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide typically involves the reaction of 4-(1-pyrrolidinyl)aniline with 2-methylpropanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to the binding affinity and specificity of the compound, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The table below highlights structural variations among propanamide derivatives:
Key Observations :
Pharmacological and Metabolic Profiles
Fentanyl Analogs
Fentanyl derivatives exhibit high potency due to their 4-piperidinyl substituent, which optimizes µ-opioid receptor binding . In contrast, the target compound’s pyrrolidinyl group could reduce binding efficiency but improve selectivity for non-opioid targets (e.g., ion channels or enzymes).
Flutamide
Flutamide’s nitro group undergoes hepatic oxidation to active metabolites (e.g., hydroxyflutamide), but delayed metabolism correlates with hepatotoxicity .
Sulfonamide Hybrids
Compounds like 25 () combine propanamide and sulfonamide moieties to inhibit carbonic anhydrases. The target compound’s pyrrolidinyl group may lack the sulfonamide’s zinc-binding capacity, redirecting its mechanism of action .
Biological Activity
2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a phenyl group, which are crucial for its biological activity. The structural characteristics allow it to interact with various biological targets, including enzymes and receptors, making it a candidate for pharmacological applications.
The mechanism of action involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various conditions.
- Receptor Binding : Its structural similarity to known biologically active molecules allows it to bind selectively to certain receptors, modulating their activity.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for certain enzymes. For example, studies have demonstrated its ability to inhibit the KCNQ2 potassium channel with an IC50 value of 69 nM, indicating potent activity against this target .
Antimicrobial and Anticancer Properties
The compound has also been investigated for its potential antimicrobial and anticancer properties. Preliminary findings suggest that it may exhibit activity against various cancer cell lines and bacteria, although detailed studies are still required to confirm these effects.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds highlights the importance of specific substituents on the pyrrolidine and phenyl rings. For instance:
- Substituents such as halogens or methoxy groups can enhance binding affinity and potency.
- The presence of bulky groups can either increase or decrease activity depending on their position on the phenyl ring .
Table 1: Summary of SAR Findings
| Substituent | Activity Change | Comments |
|---|---|---|
| Halogen | Increased potency | Enhances binding affinity |
| Methoxy | Moderate potency | Retains activity similar to unsubstituted |
| Dimethoxy | Significant loss | 125-fold decrease in potency |
Case Study 1: KCNQ2 Inhibition
In a study examining various derivatives of pyrrolidine compounds, this compound was identified as one of the most potent inhibitors of KCNQ2 channels. The research involved high-throughput screening and detailed SAR evaluations that confirmed its selectivity over other potassium channels .
Case Study 2: Anticancer Activity
A preliminary investigation into the anticancer properties revealed that derivatives of this compound exhibited significant cytotoxic effects on prostate cancer cell lines. Further testing is underway to explore the mechanisms behind this activity and to evaluate the therapeutic potential in vivo .
Q & A
Q. What are the recommended synthetic routes for 2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide to achieve high yield and purity?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-methylpropanoyl chloride and 4-(1-pyrrolidinyl)aniline under inert conditions. Key steps include:
- Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Coupling Reaction : Employ triethylamine as a base to neutralize HCl byproducts.
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product.
Yield optimization requires monitoring reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1.2:1 acyl chloride to amine). Structural confirmation via -NMR and LC-MS is critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR (500 MHz, CDCl) to verify pyrrolidine ring protons (δ 2.5–3.0 ppm) and methyl groups (δ 1.2–1.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]) with <2 ppm deviation from theoretical mass.
- HPLC Purity Analysis : Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm; mobile phase: 60:40 acetonitrile/water + 0.1% trifluoroacetic acid. Retention time and peak symmetry indicate purity ≥98% .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- In Vitro Binding Assays : Screen for receptor affinity (e.g., GPCRs) using radioligand displacement (e.g., -labeled antagonists) at concentrations 1 nM–10 µM.
- Enzyme Inhibition Studies : Test against kinases or proteases via fluorescence-based assays (e.g., Z’-LYTE® technology).
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells to determine IC values. Include positive controls (e.g., staurosporine) and triplicate measurements .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s synthetic pathway?
- Methodological Answer :
- Reaction Mechanism Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).
- Solvent Optimization : Use COSMO-RS to predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the amine.
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst) for similar amide couplings .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability.
- Binding Mode Clarification : Perform molecular docking (AutoDock Vina) to compare binding poses in different receptor isoforms or mutant variants .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Pathway Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products.
- Prodrug Design : Introduce ester or carbamate groups at the amide bond to enhance metabolic stability.
- Formulation Optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to reduce plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
